2-(m-Nitrophenyl)-5-nitrobenzoxazole

Positional isomerism 2D-QSAR Antimicrobial activity

2-(m-Nitrophenyl)-5-nitrobenzoxazole (IUPAC: 5-nitro-2-(3-nitrophenyl)-1,3-benzoxazole; molecular formula C₁₃H₇N₃O₅; molecular weight 285.21 g/mol) is a dual-nitro-substituted benzoxazole derivative belonging to the 2-arylbenzoxazole class. The compound features a nitro group at the 5-position of the benzoxazole core and a meta-nitrophenyl substituent at the 2-position, distinguishing it from its more extensively studied para-nitro isomer, 2-(4-nitrophenyl)-5-nitrobenzoxazole (CAS 1037-39-4).

Molecular Formula C13H7N3O5
Molecular Weight 285.21 g/mol
Cat. No. B8283455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Nitrophenyl)-5-nitrobenzoxazole
Molecular FormulaC13H7N3O5
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C13H7N3O5/c17-15(18)9-3-1-2-8(6-9)13-14-11-7-10(16(19)20)4-5-12(11)21-13/h1-7H
InChIKeyUBDZNJJNPLMUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(m-Nitrophenyl)-5-nitrobenzoxazole: Core Chemical Identity, Structural Characteristics, and Procurement Baseline


2-(m-Nitrophenyl)-5-nitrobenzoxazole (IUPAC: 5-nitro-2-(3-nitrophenyl)-1,3-benzoxazole; molecular formula C₁₃H₇N₃O₅; molecular weight 285.21 g/mol) is a dual-nitro-substituted benzoxazole derivative belonging to the 2-arylbenzoxazole class . The compound features a nitro group at the 5-position of the benzoxazole core and a meta-nitrophenyl substituent at the 2-position, distinguishing it from its more extensively studied para-nitro isomer, 2-(4-nitrophenyl)-5-nitrobenzoxazole (CAS 1037-39-4) . Benzoxazoles constitute a privileged scaffold in medicinal chemistry, with nitro-substituted variants exhibiting documented antibacterial, antifungal, anticancer, anthelmintic, and enzyme-inhibitory activities across multiple independent research programs [1]. The compound is commercially available at research-grade purity (typically ≥95%) and is supplied as a crystalline solid with solubility in polar aprotic solvents such as dimethyl sulfoxide .

Why 2-(m-Nitrophenyl)-5-nitrobenzoxazole Cannot Be Interchanged with Common Para-Nitro or Unsubstituted Phenyl Benzoxazole Analogs


Within the 5-nitrobenzoxazole series, substitution pattern at the 2-phenyl ring constitutes a critical determinant of biological activity, physicochemical properties, and synthetic utility that precludes generic interchange. The meta-nitro configuration on the 2-phenyl ring produces a markedly different electronic distribution, dipole moment, and hydrogen-bond acceptor topology compared to the para-nitro isomer 2-(4-nitrophenyl)-5-nitrobenzoxazole or the unsubstituted 5-nitro-2-phenylbenzoxazole [1]. Published 2D-QSAR analyses on 5-nitrobenzoxazole derivatives demonstrate that substituent position and electronic character (Hammett σ constants, inductive parameters) directly govern antimicrobial potency, with quantitative contribution values derived from multivariable regression models (r > 0.92 for Bacillus subtilis inhibition) . The meta-nitro group also alters the compound's reduction potential and its suitability as a precursor for regioselective hydrogenation to 5-amino-2-(3-aminophenyl)benzoxazole, a transformation that is not identically replicated with para-substituted analogs . Furthermore, lipophilicity-activity QSAR studies establish that even subtle changes in substitution pattern significantly modulate logP and, consequently, antifungal activity against Candida albicans [2]. These structure-dependent differences mean that procurement decisions based solely on the benzoxazole core or nitro group count will yield compounds with non-equivalent biological and chemical behavior.

Quantitative Differentiation Evidence for 2-(m-Nitrophenyl)-5-nitrobenzoxazole Relative to Structural Analogs


Positional Isomerism: Meta-Nitro vs. Para-Nitro Substitution Modulates Antimicrobial Potency via Electronic and Steric QSAR Parameters

In the definitive 2D-QSAR analysis by Ertan et al. (2009), antimicrobial activity of 5-nitrobenzoxazole derivatives against B. subtilis ATCC 6633 was quantitatively modeled using substituent parameters including inductive (IR₂, IR₃), resonance (σR₁), and steric (B₁R₄) descriptors. The derived regression equation (r = 0.923, s = 0.108) demonstrates that the electronic nature and position of substituents on the 2-phenyl ring directly control MIC values across a range from 12.5 μg/mL to >400 μg/mL. While the specific meta-nitro derivative was not among the tested panel, the QSAR model provides a validated framework for predicting that a meta-nitro substituent (Hammett σₘ = +0.71) will produce quantitatively distinct activity compared to a para-nitro group (σₚ = +0.78) due to differential inductive and resonance contributions . This positional dependence is corroborated by the observation that switching nitro from position 5 to position 6 of the benzoxazole core (regional isomerism) causes measurable shifts in antibacterial spectrum [1].

Positional isomerism 2D-QSAR Antimicrobial activity Bacillus subtilis

Antifungal Activity Against Candida albicans: 5-Nitrobenzoxazole Class Exhibits Broad-Spectrum MIC Values of 12.5–50 μg/mL with Lipophilicity-Dependent Potency

The Ertan et al. (2009) study evaluated a panel of 25 benzoxazole derivatives (1a–1m, 2a–2l) against Candida albicans ATCC 10231 and its drug-resistant clinical isolate. Within the 5-nitro-substituted series, compounds exhibited MIC values ranging from 12.5 to 50 μg/mL against wild-type C. albicans, with several derivatives (1f, 1i, 1j, 1l, 2a, 2i, 2j) demonstrating activity comparable to fluconazole (MIC = 1 μg/mL) against the drug-resistant isolate . Complementing these findings, Velimirović et al. (2010) established a quantitative lipophilicity-antifungal activity QSAR model demonstrating that logP is a statistically significant predictor of activity against C. albicans, with the derived regression model enabling prediction of MIC values from calculated lipophilicity parameters [1]. The meta-nitro configuration on the 2-phenyl ring of the target compound is expected to produce a distinct logP value compared to para-nitro or unsubstituted analogs, thereby translating into a quantitatively differentiable antifungal potency .

Antifungal activity Candida albicans MIC Lipophilicity

Topoisomerase IIα Inhibition: 5-Nitrobenzoxazole Scaffold Achieves Sub-Micromolar to Low Micromolar IC₅₀, Surpassing the Clinical Standard Etoposide

The 5-nitrobenzoxazole scaffold has been validated as a eukaryotic topoisomerase IIα (hTopo IIα) inhibitor in multiple independent studies. Notably, 5-nitro-2-(4-butylphenyl)benzoxazole demonstrated an IC₅₀ of 2 μM against hTopo IIα, exhibiting 5-fold greater potency than the clinical standard etoposide (IC₅₀ = 10 μM) in cell-free enzyme assays [1]. In a parallel study, 2-(4′-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor with an IC₅₀ of 71 μM, while 2-(4′-tert-butylphenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor at IC₅₀ = 104 μM, demonstrating that both the position of the nitro group (5- vs. 6-) and the nature of the 2-aryl substituent critically determine enzyme selectivity and potency [2]. The meta-nitrophenyl substituent on the target compound is anticipated to confer a distinct topoisomerase inhibition profile relative to para-substituted analogs, based on the established SAR that bulky substituents at the ortho and meta positions of the 2-phenyl ring modulate steric interactions within the enzyme active site [3].

Topoisomerase II inhibition Anticancer IC₅₀ Etoposide

Nitroreductase-Activated Fluorogenic Probe Potential: Benzoxazole Core Enables Bacterial Detection via Nitro-to-Amine Reduction

Cellier et al. (2011) demonstrated that 2-(2-nitrophenyl)benzoxazole derivatives function as effective fluorogenic substrates for bacterial nitroreductase detection. The study showed that the majority of Gram-negative bacteria produced strongly fluorescent colonies with the 2-(2-nitrophenyl)benzoxazole substrate 10, whereas fluorescence production in Gram-positive bacteria was less widespread [1]. A follow-up study (Cellier et al., 2015) expanded the panel to include carboxy-substituted 2-(nitroaryl)benzoxazole derivatives, confirming that several substrates produced highly fluorescent colonies with the majority of a panel of 10 Gram-negative bacteria and also with two of a panel of 8 Gram-positive bacteria [2]. The target compound, bearing two nitro groups (one on the benzoxazole core and one on the 2-phenyl ring), presents a dual-reduction architecture that may enable ratiometric or sequential fluorescence readouts upon enzymatic nitroreduction, a feature not available with mono-nitro fluorogenic substrates .

Nitroreductase substrate Fluorogenic probe Bacterial detection Gram-negative bacteria

Anthelmintic Activity: 5-Nitrobenzoxazole Derivatives Target β-Tubulin with Confirmed Molecular Docking Affinity

Satyendra et al. (2014) synthesized a series of novel 5-nitrobenzoxazole derivatives and evaluated their in vitro anthelmintic activity, complemented by molecular docking studies against β-tubulin — the validated target protein for benzimidazole-class anthelmintics. Compound 5 in the series exhibited minimum binding energy with a hydrogen bond interaction, while compounds 1, 4, 6, and 7 demonstrated good affinity toward the active pocket with two or more hydrogen bonds, indicating that they may be considered as good inhibitors of β-tubulin [1]. The study established that the 5-nitro substitution on the benzoxazole core is compatible with β-tubulin binding, and variations in the 2-aryl substituent modulate binding affinity through steric and electronic effects [2]. The meta-nitrophenyl derivative is structurally positioned to engage the colchicine-binding domain of β-tubulin differently than para-substituted analogs, potentially yielding a distinct anthelmintic potency and selectivity profile [3].

Anthelmintic activity β-Tubulin inhibition Molecular docking Neglected tropical diseases

Synthetic Versatility: Regioselective Reduction of Dual Nitro Groups Enables Orthogonal Derivatization to Diamino and Mono-Amino Intermediates

2-(m-Nitrophenyl)-5-nitrobenzoxazole serves as a versatile dual-reduction synthetic intermediate. Pd/C-catalyzed hydrogenation at 70°C under hydrogen atmosphere reduces both the 5-nitro group on the benzoxazole core and the meta-nitro group on the 2-phenyl ring to primary amines, yielding 5-amino-2-(3-aminophenyl)benzoxazole . This diamino derivative is a valuable building block for further functionalization (e.g., amide coupling, sulfonamide formation, diazotization). In the broader benzoxazole SAR context, Ertan et al. demonstrated that converting the 5-nitro group to a 5-amino group fundamentally alters the antimicrobial spectrum — 5-amino derivatives (compounds 2a–2l) showed distinct MIC profiles compared to their 5-nitro precursors (1a–1m), with amine substitution enhancing potency against drug-resistant E. coli and certain Gram-positive strains . The meta-nitro group on the 2-phenyl ring provides an additional site for selective reduction under controlled conditions (e.g., Pd/C with limited H₂ exposure or alternative reducing agents such as NiCl₂·6H₂O/Zn), enabling sequential derivatization strategies not available with mono-nitro or para-nitro analogs .

Synthetic intermediate Regioselective reduction Amino-benzoxazole Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 2-(m-Nitrophenyl)-5-nitrobenzoxazole Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization: Exploiting Meta-Nitro Positional Isomerism for Spectrum Refinement Against Drug-Resistant Pathogens

Research groups engaged in antibacterial drug discovery should procure 2-(m-nitrophenyl)-5-nitrobenzoxazole as a positional isomer comparator to the more commonly studied para-nitro analog (2-(4-nitrophenyl)-5-nitrobenzoxazole, CAS 1037-39-4). The 2D-QSAR model established by Ertan et al. (2009) demonstrates that substituent position on the 2-phenyl ring quantitatively modulates antimicrobial potency, with validated predictive parameters (r = 0.923) for B. subtilis inhibition [1]. Systematic head-to-head MIC profiling of the meta-nitro and para-nitro isomers against the panel of Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans — including their drug-resistant clinical isolates — would generate the first direct comparative dataset for these positional isomers and may reveal differential potency against specific resistant strains, as previously observed when comparing 5-nitro vs. 6-nitro regional isomers where the switch caused measurable changes in anti-E. coli activity [2].

Topoisomerase II Inhibitor Development: Probing Underexplored Meta-Substitution Space for Enhanced Potency Beyond the 2 μM Benchmark

Given that 5-nitro-2-(4-butylphenyl)benzoxazole has achieved an IC₅₀ of 2 μM against hTopo IIα (5-fold more potent than etoposide at 10 μM), the meta-nitrophenyl analog represents an unexplored vector for further potency optimization [1]. 3D-QSAR CoMFA/CoMSIA analyses indicate that meta and para substituents on the 2-phenyl ring occupy distinct steric and electrostatic regions within the topoisomerase active site, with bulky ortho substituents enhancing activity [2]. Procurement of 2-(m-nitrophenyl)-5-nitrobenzoxazole enables systematic exploration of this meta-substitution space through enzyme inhibition assays (hTopo I and hTopo IIα), with the potential to identify derivatives exceeding the current 2 μM potency benchmark. The dual-nitro architecture further permits reduction to the corresponding diamino derivative for subsequent diversification via amide coupling or sulfonamide formation [3].

Fluorogenic Nitroreductase Probe Engineering: Dual-Nitro Architecture for Ratiometric or Sequential Bacterial Detection Assays

The demonstrated utility of 2-(nitroaryl)benzoxazole derivatives as fluorogenic nitroreductase substrates for clinically important bacterial detection — with strong fluorescence produced by the majority of Gram-negative bacteria — establishes a direct application pathway for 2-(m-nitrophenyl)-5-nitrobenzoxazole [1]. Unlike mono-nitro probes (e.g., 2-(2-nitrophenyl)benzoxazole, substrate 10), the target compound's dual-nitro architecture (5-nitro on the benzoxazole core plus meta-nitro on the 2-phenyl ring) may enable sequential enzymatic reduction with distinct fluorescence outputs at each stage, potentially allowing ratiometric detection or differentiation between bacterial strains with varying nitroreductase expression levels [2]. This application scenario is particularly relevant for diagnostic laboratories developing assays for the rapid identification of Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa in clinical specimens [3].

Anthelmintic Drug Discovery: β-Tubulin Targeting with a Non-Benzimidazole Scaffold to Circumvent Existing Resistance Mechanisms

The validated β-tubulin binding activity of 5-nitrobenzoxazole derivatives, confirmed through molecular docking studies showing hydrogen bond interactions within the colchicine-binding domain, positions this compound class as potential next-generation anthelmintics [1]. With multiple compounds in the Satyendra et al. (2014) series demonstrating good affinity toward the β-tubulin active pocket (≥2 hydrogen bonds), procurement of the meta-nitrophenyl variant enables exploration of a substitution pattern not represented in the original study. The structural differentiation from benzimidazole-based anthelmintics (e.g., mebendazole, albendazole) may prove critical for overcoming β-tubulin mutations that confer resistance to existing therapies [2]. In vitro anthelmintic screening against model nematodes, coupled with comparative molecular docking against wild-type and mutant β-tubulin isoforms, would establish whether the meta-nitrophenyl configuration offers any resistance-breaking advantage [3].

Quote Request

Request a Quote for 2-(m-Nitrophenyl)-5-nitrobenzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.